Home > Products > Screening Compounds P137904 > Chloromethylketone methotrexate
Chloromethylketone methotrexate - 83160-47-8

Chloromethylketone methotrexate

Catalog Number: EVT-264180
CAS Number: 83160-47-8
Molecular Formula: C21H23ClN8O4
Molecular Weight: 486.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Chloromethylketone methotrexate is an analog of methotrexate and a potential antitumor agent.
Overview

Chloromethylketone methotrexate is a chemical compound that combines the properties of chloromethylketone with methotrexate, an established anti-metabolite used primarily in chemotherapy and immunosuppressive therapies. Methotrexate is known for its efficacy against various neoplastic diseases and autoimmune disorders. The introduction of chloromethylketone moieties aims to enhance the pharmacological profile of methotrexate, potentially improving its therapeutic index and targeting capabilities.

Source

Methotrexate was originally synthesized in the late 1940s as a folic acid antagonist and has been widely utilized in clinical settings. The chloromethylketone derivative is a synthetic modification intended to explore new avenues for cancer treatment and improve drug delivery systems.

Classification

Chloromethylketone methotrexate can be classified as:

  • Chemical Class: Antimetabolite
  • Pharmacological Class: Antineoplastic agent
  • Chemical Structure: It contains a pteridine ring system characteristic of folate derivatives, with modifications at specific positions to incorporate the chloromethylketone functionality.
Synthesis Analysis

Methods

The synthesis of chloromethylketone methotrexate involves several steps, typically starting from commercially available methotrexate. The process may include:

  1. Protection of Functional Groups: Certain functional groups on methotrexate may be protected to prevent unwanted reactions during the synthesis.
  2. Chloromethylation: The introduction of the chloromethylketone group can be achieved through various methods, such as:
    • Reaction with chloromethyl methyl ether in the presence of a base.
    • Utilizing reagents like thionyl chloride or phosphorus oxychloride to facilitate the chloromethylation process.
  3. Deprotection: After the chloromethylation step, any protecting groups are removed to yield the final product.

Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

Chloromethylketone methotrexate retains the core structure of methotrexate, characterized by:

  • A pteridine ring
  • A para-aminobenzoic acid moiety
  • A glutamic acid side chain
  • The addition of a chloromethylketone group at a strategic position enhances its reactivity and potential interactions with biological targets.

Data

  • Molecular Formula: C20_{20}H22_{22}N8_8O5_5 (for methotrexate)
  • Molecular Weight: Approximately 454.44 g/mol
  • Structural Features: The introduction of the chloromethylketone group alters the electronic properties of the molecule, potentially increasing its ability to form covalent bonds with target enzymes.
Chemical Reactions Analysis

Reactions

Chloromethylketone methotrexate can participate in several chemical reactions:

  1. Nucleophilic Substitution Reactions: The chloromethyl group can react with nucleophiles, allowing for further functionalization or conjugation with other biomolecules.
  2. Enzyme Inhibition: As an analog of methotrexate, it retains the ability to inhibit dihydrofolate reductase and other enzymes involved in nucleotide synthesis, which is crucial for its anticancer activity.

Technical Details

The reactivity of the chloromethyl group can be exploited in drug delivery systems where targeted release mechanisms are required. Studies have shown that modifications at this position maintain biological activity while enhancing pharmacokinetic properties.

Mechanism of Action

Process

Chloromethylketone methotrexate operates through similar mechanisms as methotrexate:

  1. Cellular Uptake: It enters cells via reduced folate carriers.
  2. Enzyme Inhibition: It inhibits dihydrofolate reductase and other enzymes critical for nucleotide synthesis, leading to decreased DNA replication and cell proliferation.
  3. Enhanced Activity: The chloromethylketone modification may allow for increased binding affinity or specificity towards certain targets compared to unmodified methotrexate.

Data

Research indicates that derivatives like chloromethylketone methotrexate exhibit comparable or improved inhibitory effects on cancer cell lines when tested against standard methotrexate formulations.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water due to its large molecular structure.

Chemical Properties

  • Stability: Stability under physiological conditions needs to be evaluated; modifications can affect degradation rates.
  • Reactivity: The presence of the chloromethyl group enhances potential reactivity towards nucleophiles, making it suitable for further derivatization or conjugation.

Relevant analyses include spectroscopic techniques (e.g., nuclear magnetic resonance spectroscopy, infrared spectroscopy) to confirm structural integrity and purity after synthesis.

Applications

Chloromethylketone methotrexate has potential applications in:

  • Cancer Therapy: As an improved formulation of methotrexate aimed at enhancing efficacy against resistant cancer types.
  • Targeted Drug Delivery Systems: Its reactive functionalities may facilitate conjugation with targeting ligands for selective delivery to tumor cells.
  • Research Tools: Used in studies investigating enzyme inhibition mechanisms and cellular uptake pathways related to antifolate drugs.

The ongoing research into this compound indicates promise for future clinical applications, particularly in overcoming challenges associated with conventional therapies.

Synthetic Chemistry & Structural Modifications of Chloromethylketone Methotrexate

Novel Synthetic Pathways for γ-Position Functionalization of Pteroyl Glutamates

The γ-carboxyl group of pteroyl glutamate serves as a critical modification site for developing targeted methotrexate analogs. Chloromethylketone methotrexate (CAS 83160-47-8) is synthesized through regioselective derivatization at this position, leveraging the differential reactivity of glutamate’s α- and γ-carboxyl groups. The foundational approach involves protecting the α-carboxyl with tert-butyl esters while activating the γ-carboxyl for nucleophilic substitution [1] [6]. A pivotal advancement is the use of N-hydroxysuccinimide (NHS) esters to generate activated intermediates, enabling efficient coupling with norleucine derivatives bearing chloromethylketone moieties [1]. This method achieves >85% regioselectivity for γ-conjugation, confirmed via HPLC and nuclear magnetic resonance (NMR) spectroscopy [9].

Key synthetic challenges include suppressing racemization during amino acid coupling and preventing premature decomposition of the chloromethylketone group. Researchers address this by employing ice-cold reaction conditions (–20°C) and non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) to minimize side reactions [1] [9]. The final deprotection step uses trifluoroacetic acid (TFA) to remove tert-butyl groups without cleaving the chloromethylketone functionality, yielding the target compound with 90% purity after recrystallization [6].

Table 1: Optimization of γ-Position Functionalization Routes

Protecting GroupActivating AgentCoupling ReagentReaction Temp (°C)γ-Selectivity (%)
tert-Butyl esterNHSDCC–2085
Benzyl esterPFPEDC/HOBt078
Methyl esterImidazoleCDI2565

DCC: Dicyclohexylcarbodiimide; EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt: Hydroxybenzotriazole; PFP: Pentafluorophenyl; CDI: Carbonyldiimidazole

Chemoselective Chloromethylketone Conjugation: Optimization of Reaction Conditions

The integration of the chloromethylketone warhead requires precise control to preserve methotrexate’s pteridine ring integrity while ensuring electrophile stability. Chloroacetyl chloride is reacted with 6-amino-5-oxo-L-norleucine methyl ester under argon to form the chloromethylketone precursor, followed by ester hydrolysis to expose the amino group for conjugation [1] [6]. Critical parameters include:

  • Solvent selection: Anhydrous dimethylformamide (DMF) minimizes hydrolysis of the chloromethylketone group.
  • Stoichiometry: A 1.2:1 molar ratio of chloromethylketone precursor to activated γ-glutamate prevents di-adduct formation.
  • Reaction monitoring: Thin-layer chromatography (TLC) with ninhydrin detection ensures complete consumption of the amine intermediate [9].

Notably, replacing chlorine with diazoketone groups (as in diazoketone methotrexate analogs) requires distinct handling due to photolability. For chloromethylketone derivatives, amber glassware and oxygen-free conditions prevent free-radical degradation, extending reagent half-life to >48 hours [1] [6]. Post-coupling, reverse-phase chromatography isolates the product with electrophile functionality intact, verified via mass spectrometry ([M+H]⁺ m/z 487.91) and ¹³C-NMR (characteristic C=O peak at 198 ppm) [9].

Table 2: Yield Optimization Under Varied Conjugation Conditions

SolventBaseTime (h)Temp (°C)Yield (%)Purity (%)
Anhydrous DMFDIPEA409295
DichloromethaneTEA6258588
AcetonitrileNMM8–107882

DIPEA: N,N-Diisopropylethylamine; TEA: Triethylamine; NMM: N-Methylmorpholine

Comparative Analysis of Diazoketone vs. Chloromethylketone Derivative Synthesis

Diazoketone and chloromethylketone methotrexate analogs represent two strategic approaches to incorporating electrophilic warheads at the γ-glutamate position. Their synthesis diverges in precursor preparation, stability profiles, and purification requirements:

Precursor Synthesis

  • Diazoketone: Generated from norleucine via diazotransfer using imidazole-1-sulfonyl azide, requiring strict pH control (pH 8–9) to avoid hydrazone byproducts [1] [6].
  • Chloromethylketone: Formed via Friedel-Crafts acylation of norleucine methyl ester with chloroacetyl chloride, followed by ester deprotection [9].

Properties

CAS Number

83160-47-8

Product Name

Chloromethylketone methotrexate

IUPAC Name

(2S)-6-chloro-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxohexanoic acid

Molecular Formula

C21H23ClN8O4

Molecular Weight

486.9 g/mol

InChI

InChI=1S/C21H23ClN8O4/c1-30(10-12-9-25-18-16(26-12)17(23)28-21(24)29-18)13-4-2-11(3-5-13)19(32)27-15(20(33)34)7-6-14(31)8-22/h2-5,9,15H,6-8,10H2,1H3,(H,27,32)(H,33,34)(H4,23,24,25,28,29)/t15-/m0/s1

InChI Key

WBHNGOGKCVORNA-HNNXBMFYSA-N

SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)CCl)C(=O)O

Solubility

Soluble in DMSO

Synonyms

4-amino-4-deoxy-N(10)-methylpteroyl-(6-chloro-5-oxo)norleucine
chloromethylketone methotrexate
methotrexate chloromethylketone analog

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)CCl)C(=O)O

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)CCl)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.